

# Spectroscopic data of 4-Methoxy-1H-indol-6-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methoxy-1H-indol-6-amine

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An In-Depth Technical Guide to the Spectroscopic Profile of **4-Methoxy-1H-indol-6-amine**

## Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **4-Methoxy-1H-indol-6-amine** (C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O), a substituted indole of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures, such as 4-methoxyindole and 6-aminoindole, to construct a detailed and predictive spectroscopic profile. This guide offers in-depth analysis of expected <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying theoretical principles, detailed experimental protocols for data acquisition, and a thorough interpretation of the predicted spectral features. This document is intended to serve as a foundational reference for the identification, characterization, and quality control of **4-Methoxy-1H-indol-6-amine** in a research setting.

## Introduction and Molecular Structure Analysis

The indole scaffold is a cornerstone in pharmaceutical research, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1] The introduction of substituents, such as methoxy and amino groups, can profoundly modulate a molecule's electronic properties, solubility, and receptor-binding affinity. **4-Methoxy-1H-indol-6-amine** is a disubstituted indole featuring an electron-donating methoxy group at the C4 position and an

electron-donating amino group at the C6 position. This substitution pattern is anticipated to create a unique electronic environment that influences its chemical reactivity and biological function.

Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such novel compounds. This guide provides a predictive blueprint for these characterization efforts.

## Molecular Structure

The structure of **4-Methoxy-1H-indol-6-amine**, with IUPAC numbering, is presented below. The key functional groups are the indole ring system, the C4-methoxy ether, and the C6-primary amine.

Figure 1: Molecular structure of **4-Methoxy-1H-indol-6-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on known data for 4-methoxyindole and established substituent chemical shift (SCS) effects.<sup>[2][3]</sup>

### Predicted <sup>1</sup>H NMR Spectrum

**Theoretical Principles:** The chemical shift ( $\delta$ ) of a proton is determined by its local electronic environment. Electron-donating groups (like -NH<sub>2</sub> and -OCH<sub>3</sub>) increase electron density, shielding nearby protons and shifting their signals upfield (to lower  $\delta$  values). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, providing connectivity information.

Predicted Analysis (500 MHz, DMSO-d<sub>6</sub>):

- Indole N-H (H1): Expected as a broad singlet around  $\delta$  10.8-11.2 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
- Aromatic Protons:

- H5 & H7: The two protons on the benzene portion of the ring are flanked by powerful electron-donating groups. H5 is ortho to the -NH<sub>2</sub> group and meta to the -OCH<sub>3</sub> group, while H7 is ortho to the -NH<sub>2</sub> group. Strong shielding is expected, placing these signals significantly upfield. They will likely appear as singlets or narrow doublets (due to small meta-coupling) in the  $\delta$  6.0-6.5 ppm range.
- H2 & H3: These protons on the pyrrole ring are less affected by the benzene ring substituents. H2 is typically downfield from H3. We predict H2 to be a triplet (or doublet of doublets) around  $\delta$  7.1 ppm and H3 to be a triplet around  $\delta$  6.4 ppm, with coupling to each other and to the N-H proton.
- Amine -NH<sub>2</sub> Protons: A broad singlet is expected around  $\delta$  4.5-5.0 ppm. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon D<sub>2</sub>O exchange, a key validation step.
- Methoxy -OCH<sub>3</sub> Protons: A sharp singlet, integrating to 3 protons, is expected around  $\delta$  3.8-3.9 ppm.

Table 1: Predicted <sup>1</sup>H NMR Data for **4-Methoxy-1H-indol-6-amine** (in DMSO-d<sub>6</sub>)

Proton Assignment	Predicted $\delta$ (ppm)	Predicted Multiplicity	Integration	Notes
H1 (N-H)	10.8 - 11.2	br s	1H	Broad due to quadrupole effects and exchange.
H2	~7.1	t or dd	1H	Coupled to H3 and H1.
H3	~6.4	t or dd	1H	Coupled to H2 and H1.
H5	6.0 - 6.3	s or d	1H	Strongly shielded by adjacent -NH <sub>2</sub> group.
H7	6.2 - 6.5	s or d	1H	Shielded by adjacent -NH <sub>2</sub> group.
C6-NH <sub>2</sub>	4.5 - 5.0	br s	2H	D <sub>2</sub> O exchangeable. Shift is variable.

| C4-OCH<sub>3</sub> | 3.8 - 3.9 | s | 3H | Characteristic sharp singlet. |

## Predicted <sup>13</sup>C NMR Spectrum

Theoretical Principles: The <sup>13</sup>C chemical shift is also sensitive to the electronic environment. Carbons bonded to electronegative atoms (O, N) are deshielded (shifted downfield). Carbons in aromatic systems appear between  $\delta$  100-160 ppm. Electron-donating groups shield the attached carbon (ipso) and the para carbon, while having a smaller deshielding effect on the ortho and meta carbons.

Predicted Analysis (125 MHz, DMSO-d<sub>6</sub>):

- C4 & C6: These carbons are directly attached to the strongly electron-donating methoxy and amino groups, respectively. C4 is expected to be significantly deshielded by the oxygen atom ( $\sim\delta$  150-155 ppm), while C6 will also be deshielded relative to an unsubstituted carbon ( $\sim\delta$  140-145 ppm).
- C3a & C7a: These are the bridgehead carbons. C7a, adjacent to the indole nitrogen, will be around  $\delta$  128-132 ppm. C3a, para to the C6-NH<sub>2</sub> group, is expected to be shielded and appear further upfield.
- C2, C3, C5, C7: These are the protonated carbons. C2 is typically the most downfield of this group. C5 and C7 will be strongly shielded by the adjacent amino and methoxy groups, likely appearing in the  $\delta$  95-105 ppm range. C3 is also expected to be relatively upfield.
- Methoxy Carbon: The -OCH<sub>3</sub> carbon will appear as a sharp signal around  $\delta$  55-56 ppm.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Methoxy-1H-indol-6-amine** (in DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted $\delta$ (ppm)	Notes
<b>C2</b>	<b>122 - 125</b>	
C3	100 - 103	
C3a	120 - 124	Shielded by para-amino group.
C4	150 - 155	Deshielded by attached oxygen.
C5	95 - 100	Shielded by ortho-substituents.
C6	140 - 145	Deshielded by attached nitrogen.
C7	98 - 103	Shielded by ortho-amino group.
C7a	128 - 132	

| -OCH<sub>3</sub> | 55 - 56 | |

## Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations of chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for functional group identification.[4]

Predicted Analysis: The spectrum will be dominated by features from the N-H, C-O, C-N, and aromatic C=C bonds.

- **N-H Stretching:** This region is highly diagnostic. Two distinct, sharp-to-medium bands are expected between  $3300\text{--}3500\text{ cm}^{-1}$  corresponding to the asymmetric and symmetric stretches of the primary amine ( $-\text{NH}_2$ ). [5] A slightly broader, single peak for the indole N-H stretch is also expected in this region, potentially overlapping.
- **C-H Stretching:** Aromatic C-H stretches will appear as weaker bands just above  $3000\text{ cm}^{-1}$ . The aliphatic C-H stretches of the methoxy group will show a medium-to-strong band just below  $3000\text{ cm}^{-1}$ .
- **N-H Bending:** A medium-to-strong scissoring vibration for the primary amine is expected in the  $1580\text{--}1650\text{ cm}^{-1}$  region.
- **C=C Stretching:** Aromatic ring stretching vibrations will produce several sharp bands of variable intensity in the  $1450\text{--}1620\text{ cm}^{-1}$  region.
- **C-O and C-N Stretching (Fingerprint Region):** A strong, characteristic band for the aryl-alkyl ether C-O stretch should appear around  $1200\text{--}1275\text{ cm}^{-1}$ . The aromatic C-N stretch will be found around  $1250\text{--}1335\text{ cm}^{-1}$ .

Table 3: Predicted IR Absorption Bands for **4-Methoxy-1H-indol-6-amine**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Notes
3300 - 3500	N-H Stretch (primary amine)	Medium, Sharp	Two distinct bands expected.
~3400	N-H Stretch (indole)	Medium, Broad	May overlap with amine stretches.
3000 - 3100	Aromatic C-H Stretch	Weak to Medium	
2850 - 3000	Aliphatic C-H Stretch (-OCH <sub>3</sub> )	Medium	
1580 - 1650	N-H Bend (primary amine)	Medium to Strong	
1450 - 1620	Aromatic C=C Stretch	Variable, Sharp	Multiple bands.
1200 - 1275	Aryl C-O Stretch (ether)	Strong	

| 1250 - 1335 | Aromatic C-N Stretch (amine) | Medium to Strong | |

## Mass Spectrometry (MS)

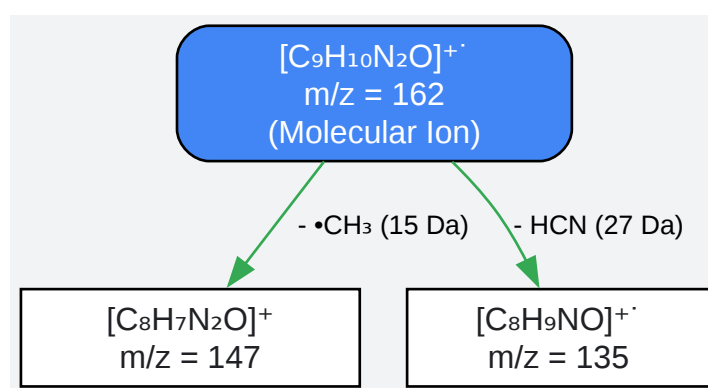
Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization to form a molecular ion ( $M^{+}$ ) and subsequent fragmentation. The mass-to-charge ratio ( $m/z$ ) of these ions is measured, providing the molecular weight and structural information based on fragmentation patterns.[6]

Predicted Analysis:

- Molecular Formula: C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O
- Exact Mass: 162.0793 g/mol
- Molecular Ion ( $M^{+}$ ): A prominent molecular ion peak is expected at  $m/z = 162$ . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent.

- Key Fragmentation Pathways:

- Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl radical ( $\bullet\text{CH}_3$ , 15 Da) from the methoxy group to form a highly stable, resonance-delocalized cation at  $m/z = 147$ . This is often the base peak in methoxy-substituted aromatic compounds.
- Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, leading to a fragment at  $m/z = 135$ .



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Figure 2: Predicted major fragmentation pathways for **4-Methoxy-1H-indol-6-amine**.

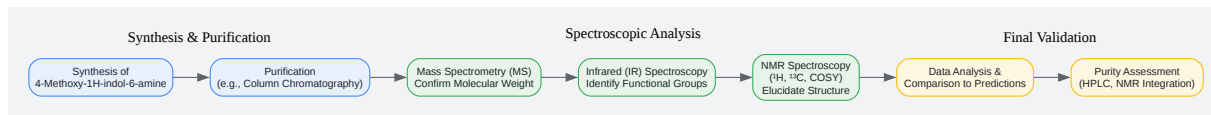
## Experimental Protocols and Workflow

To ensure the generation of high-quality, reproducible data, standardized protocols must be employed. The following section outlines the recommended methodologies.

### General Workflow

The comprehensive characterization of a newly synthesized batch of **4-Methoxy-1H-indol-6-amine** follows a logical progression from confirmation of structure to assessment of purity.





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- To cite this document: BenchChem. [Spectroscopic data of 4-Methoxy-1H-indol-6-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592883#spectroscopic-data-of-4-methoxy-1h-indol-6-amine]

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